Journal Name:Wiley Interdisciplinary Reviews: Energy and Environment
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Wiley Interdisciplinary Reviews: Energy and Environment ( IF 0 ) Pub Date: 2023-07-03 , DOI:
10.1134/s2634827623700071
AbstractWe synthesized ionic liquids with 2-(alkyldimethylamino)ethanol cation and inorganic anions and studied the electrical conductivity of their solutions in acetonitrile. The ion association constants (Ka), limiting molar electrical conductivities (λ0), and standard Gibbs association energies (ΔG°) in acetonitrile solutions at 25°С were calculated by the Lee–Wheaton equation.
Wiley Interdisciplinary Reviews: Energy and Environment ( IF 0 ) Pub Date: 2023-07-03 , DOI:
10.1134/s2634827623700083
Abstract—The sol-gel process for making thin-film oxide materials is a low-cost and versatile way of creating nanostructures. This method provides a uniform distribution of elements of multicomponent systems over the surface of various solids. The thickness and morphology of the surface of oxide films are largely determined by the composition, structure, and processes occurring in the sols from which the films are obtained. The selection of precursors is essential in this method to acquire the desired composite oxide materials. In this paper, we present an overview of the results of studies on the sol-gel production of thin-film oxide materials based on SiO2–ExOy (E = a rare earth element (REE), Sn, Mn, Co, Ni, Ca, P), TiO2–ExOy (E = Si, Sn, Co, Ni), SnO2–ExOy (E = In, Sb, Ce), and ZrO2. In the main part of the work, we consider sol-gel processes (hydrolysis, polycondensation, complex formation) involving tetraethoxysilane, tetrabutoxytitanium, antimony(III), and tin(II, IV) acetylacetonate complexes, as well as polynuclear zirconium(IV) clusters. We explore the processes of obtaining a sol, leading to its film-forming ability, the composition of micelles, the size of colloidal particles, and the change in the composition of micelles when an additive is introduced to the tetraethoxysilane-based sol. We discuss the effect of adding salts of various natures, organic ligands, and solvents on the time stability of sols. We then consider the effect of the hydrolyzing ability of doubly charged nickel, manganese, and cobalt cations on the rate of hydrolysis and polycondensation of tetraethoxysilane. Based on the studies mentioned above, we propose a general technological approach for creating sols that are resistant to film formation, using the example of tetraethoxysilane and tetrabutoxytitanium sols. We consider the relationship between the network structure of a tetraethoxysilane sol and the network structure of oxide films by the example of SiO2–CeO2, SiO2–NiO, SiO2–Mn2O3, and SiO2–Co3O4. The effect of the rate of thermal treatment of gels on the morphology of oxide films is also studied.
Wiley Interdisciplinary Reviews: Energy and Environment ( IF 0 ) Pub Date: 2023-03-06 , DOI:
10.1134/s2634827622600153
AbstractThis review considers the main approaches to the preparation of covalent organic perchlorates (COPs) and their chemical properties. COPs can be synthesized by the reactions of chlorine(VII) oxide with alcohols, alcoholates, and epoxides, the interaction of perchlorate anion with epoxides and alkenes, occurring upon activation of substrates by various electrophiles, and the oxidative nucleophilic substitution of alkyl halides. The reactivity of COPs is determined by the high nucleofugity of the perchlorate fragment, which makes them extremely active reagents in nucleophilic and electrophilic aromatic substitution reactions. A new direction in the study of the chemical properties of COPs is their interaction with nitriles, which is a modified version of the Ritter reaction.
Wiley Interdisciplinary Reviews: Energy and Environment ( IF 0 ) Pub Date: 2022-02-18 , DOI:
10.1134/s2079978021030031
AbstractEmpty fruit bunches are a lignocellulosic waste byproduct of palm oil production. As is typical for many such fibres from a waste stream, the utilization of these fibres as material, or source of carbon for the production of bioethanol, is hampered by a poor knowledge of the solid state polymer nanostructure where a long fibrous crystalline polymer is embedded in an amorphous matrix. In this study we characterize the bionanocomposite structure, long fibrous cellulose crystals in an amorphous matrix, with X-ray scattering and solid state NMR of empty fruit bunches. Our aim is to provide a structural basis to understand the processing of fibres and their degradation. X-ray scattering both at small and wide angles provided a complementary perspective on the fundamental unit of cellulose organization, long fibrous crystallites called microfibrils: the spiral angle of microfibrils around fiber axis; and the organization of individual cellulose chains in the crystallites. Solid state NMR provides structural and compositional perspectives on the amorphous component. Some general comments on the complementary use of these two techniques in biofibers are given.
Wiley Interdisciplinary Reviews: Energy and Environment ( IF 0 ) Pub Date: 2022-02-18 , DOI:
10.1134/s207997802103002x
AbstractThe tobacco mosaic virus was used as a stabilizer and reductant for silver nanoparticles. The conditions for obtaining a narrow distribution of silver nanoparticles were determined for the first time by varying the concentration of the initial silver nitrate solution. This result was confirmed by a wide range of mutually complementary methods such as spectrophotometry, dynamic light scattering, velocity sedimentation, and atomic force microscopy. The characteristics of the initial sample of the tobacco mosaic virus and silver nanoparticles stabilized by it both in solution and on a substrate were determined.
Wiley Interdisciplinary Reviews: Energy and Environment ( IF 0 ) Pub Date: 2021-09-16 , DOI:
10.1134/s2079978021010064
AbstractThe past three decades have witnessed the rapid development of fast scanning calorimetry (FSC), a novel calorimetric technique that employs micromachined sensors. The key advances of this technique are the ultrahigh scanning rate, which can be as high as 106 K s–1, and the ultrahigh sensitivity, with a heat capacity resolution typically better than 1 nJ K–1. Nanocalorimetry has attracted much attention in materials science, where it is applied to perform quantitative analysis of rapid phase transitions, particularly on fast cooling. Another emerging area of application of FSC is physical chemistry, with a focus on the thermophysical properties of thermally labile compounds. Quantities like fusion temperature, fusion enthalpy, sublimation, and vaporization pressures and enthalpies of such molecules became available. This paper shortly reviews the development of FSC and summarizes its applications to various materials ranging from polymers (including proteins) to pharmaceuticals. Several of them are based on results from the laboratory of fast scanning calorimetry at Kazan Federal University, where applications of FSC, especially for biopolymers and low-molecular-mass organic compounds, were developed. Furthermore, FSC, coupled with structural characterization techniques, such as polarized optical (POM) and atomic force (AFM) microscopy, as well as infrared spectroscopy (IR), is presented. Finally, current challenges and future outlooks are discussed. Given the unique attributes of the technique, nanocalorimetry is expected to attract increasing attention, especially concerning the characterization of fast phase transitions and evaluation of thermally labile compounds.
Wiley Interdisciplinary Reviews: Energy and Environment ( IF 0 ) Pub Date: 2021-09-16 , DOI:
10.1134/s2079978021010027
Abstract100 years after the birth of polymer science, it can be stated that viscometry of dilute polymer solutions is the most popular method among molecular hydrodynamics methods, the purpose of which is to obtain the molecular characteristics of individual polymer chains. The viscous flow of dilute aqueous solutions of polyelectrolytes–statistical copolymers of N-methyl-N-vinylacetamide and N-methyl-N-vinylamine hydrochloride was investigated in the range of ionic strengths from the minimum (10–6 M) to the maximum possible 6 M NaCl. Intrinsic viscosities were determined as ∂lnηr/∂c at c → 0. The obtained generalized dependence of the intrinsic viscosity on the ionic strength of the solution in a double logarithmic scale is sigmoidal. The intrinsic viscosity values change insignificantly in the range 10–6–10–4 M. The nature of the change in the hydrodynamic volume of charged macromolecules in the entire range of ionic strengths of solutions is discussed in comparison with the theory of single polyelectrolyte macromolecule in the salt solution developed by Vasilevskaya et al., [26].
Wiley Interdisciplinary Reviews: Energy and Environment ( IF 0 ) Pub Date: 2022-04-28 , DOI:
10.1134/s2634827622010056
AbstractSchiff bases are chemical compounds obtained via the conjugation reaction of ketones or aldehydes with amines. Schiff bases and its compounds are widely used in industries and also have significant pharmacological efficiencies including antitumor, antiviral, antibacterial, antifungal, anti-cancer and DNA binding. The most of these compounds exhibit outstanding catalytic activities. Nano-Schiff bases are deemed to be the most multitasking ligands as they form complexes with the metal atoms. They are called facilitating ligands because these compounds can be prepared easily by condensation. The complexes of transition metals are the essential metal complexes of these compounds. Nano-Schiff bases and its metal complexes are highly helpful in scavenging the free radicals and thus to balance living bodies from the hostile impacts of these radicals. It overcomes an independent sphere of research in chemistry due to the recent amazed research on Schiff bases. Although these compounds are widely experimented, the pharmacological activities with catalytic, electrochemical, optical and crystalline properties of these compounds have to need vigorous investigation. However, we demonstrate various synthesis mechanisms of nano-Schiff bases and the essential activities of metal complexes. The present systematic overview will intend to make a profile of catalytic, electrochemical, optical, crystalline properties and pharmacological activities of metal complexes containing nano Schiff bases.
Wiley Interdisciplinary Reviews: Energy and Environment ( IF 0 ) Pub Date: 2022-04-28 , DOI:
10.1134/s2634827622010044
AbstractFluorescent diamond particles are candidates for imaging and quantum sensing in a range of applications in biological, biomedical, and industrial fields. The fluorescence of these diamond particles originates from atomic scale defects (color centers) within the diamond lattice. Color centers in diamonds are bright and photostable. Recent advances in the synthesis and processing of diamond particles have greatly expanded the variety of available luminescent colors, making such particle suitable for multicolor imaging. Some color centers, such as the nitrogen vacancy center (NV), can exhibit several useful properties, including exceptionally long spin coherence times. The latter property has been actively exploited to manipulate NV electronic spins with magnetic fields and microwaves at resonant frequencies and then read out the spin states optically – all at room temperature. Additionally, the diamond particles themselves bring a host of additional properties, such as chemical and mechanical robustness and high biocompatibility. The combination of these properties makes fluorescent diamond particles unique among the other materials. Herein we briefly review some of the ongoing developments in the production of fluorescent diamond particles and also highlight both the recent advances and the most promising potential applications of this technology.
Wiley Interdisciplinary Reviews: Energy and Environment ( IF 0 ) Pub Date: 2022-09-13 , DOI:
10.1134/s2634827622020052
AbstractThe intramolecular mobility of the decaammonium pillar[5]arene salt with encapsulated thioctic acid in an aqueous solution have been characterized by NMR spectroscopy. Demonstrated that aromatic protons of pillar[5]arene can be utilized to characterize hydroquinone units rotation through the macrocyclic annulus. Using a pulse sequence of CPMG (Carr-Purcell-Meiboom-Gill) the chemical exchange rate constant of the hydroquinone units rotation through the macrocyclic annulus have been measured.
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